2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Overview
Description
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C12H14Cl2N2O and its molecular weight is 273.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Arylpiperazine Derivatives and Their Applications
Arylpiperazine derivatives, including compounds related to "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," have been explored for their therapeutic potential in treating mental health disorders such as depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This metabolism plays a significant role in their pharmacological actions, offering a basis for understanding their therapeutic applications (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structure in compounds like "this compound," is integral in the design of drugs for various therapeutic uses. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements that can be tailored for specific diseases. This versatility underscores the compound's significance in drug discovery and development (Rathi et al., 2016).
Anti-Mycobacterial Activity
Specific arylpiperazine derivatives, including those related to "this compound," have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, serving as essential building blocks, have been reported for their potent activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis, highlighting their potential as cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Impact
Beyond therapeutic applications, derivatives of chlorophenylpiperazine, a related class to "this compound," have been evaluated for their environmental impact, particularly in aquatic environments. These compounds exert moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions. This review highlights the need for careful consideration of the environmental footprint of such chemical compounds (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to interact with a variety of biological targets, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, causing changes in the target’s function
Biochemical Pathways
Related compounds have been found to affect a wide range of biochemical pathways, including those involved in viral replication, inflammation, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s molecular weight of 3096193 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHLFPLCZFMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400146 | |
Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-06-1 | |
Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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